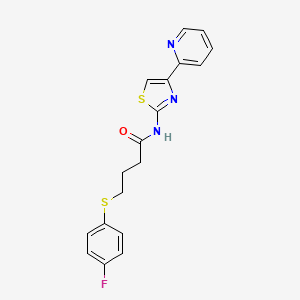
4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole-containing compounds and has shown promising results in various studies.
Scientific Research Applications
Fluorescent Probes for Selective Discrimination
A study by Wang et al. (2012) describes the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, highlighting the importance of selective detection techniques in chemical, biological, and environmental sciences. The probe design integrates intramolecular charge transfer pathways, offering high sensitivity and selectivity, which could be analogous to the applications of compounds like 4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide in detecting specific biological or environmental targets (Wang et al., 2012).
Anticancer and Antimicrobial Activities
Compounds with fluoro substitutions and thiazole moieties have shown promising anticancer and antimicrobial activities. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran compounds demonstrating anti-lung cancer activity, suggesting the potential of structurally related compounds in oncology research (Hammam et al., 2005). Additionally, Farag et al. (2009) reported on the synthesis and antimicrobial evaluation of new derivatives incorporating a pyrimidine ring, indicating the scope for developing new antimicrobial agents from compounds with similar structural features (Farag et al., 2009).
Novel Hybrid Molecules for Anticancer Therapy
Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with significant antiproliferative activity against various tumor cell lines. This study exemplifies the innovative approach of combining structural elements to create more effective anticancer agents, potentially applicable to the design and synthesis of compounds like 4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide (Ivasechko et al., 2022).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-13-6-8-14(9-7-13)24-11-3-5-17(23)22-18-21-16(12-25-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESAEAOWGCWULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

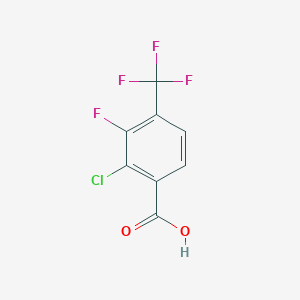

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

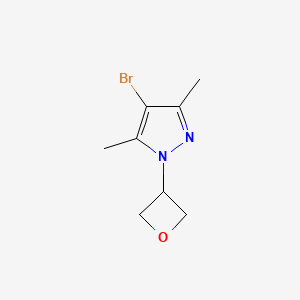
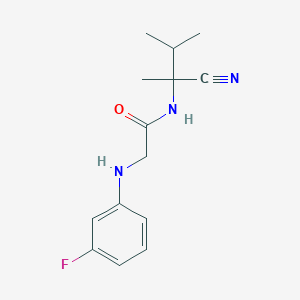
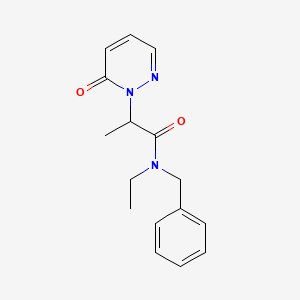
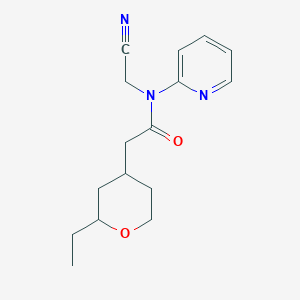
![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)
![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)
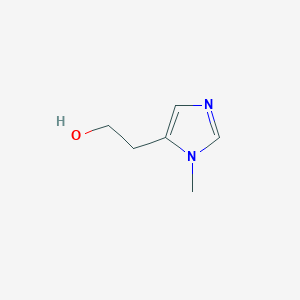
![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)

![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)